molecular formula C9H11NO4S2 B593596 S-Phenylsulfonylcysteine CAS No. 97512-83-9

S-Phenylsulfonylcysteine

Cat. No.: B593596
CAS No.: 97512-83-9
M. Wt: 261.3
InChI Key: YKYWKTOUPAICGF-QMMMGPOBSA-N
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Description

S-Phenylsulfonylcysteine: is a chemical compound with the molecular formula C₉H₁₁NO₄S₂. It is primarily used as a reagent for blocking thiol (-SH) groups on proteins and peptides at room temperature. This compound is significant in the thiosulfonate switch technique, where thiosulfonates are fluorescently tagged with a probe bearing a reactive thiol, such as rhodamine-SH .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Phenylsulfonylcysteine typically involves the reaction of cysteine with phenylsulfonyl chloride under mild acidic conditions. The reaction proceeds as follows:

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up adjustments to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: S-Phenylsulfonylcysteine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it back to cysteine and phenylsulfonyl derivatives.

    Substitution: It participates in substitution reactions where the phenylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Various nucleophiles can be employed under mild acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Cysteine and phenylsulfonyl derivatives.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

Biochemical Applications

Blocking Thiol Groups
S-Phenylsulfonylcysteine is primarily used as a reagent for blocking thiol (-SH) groups on proteins and peptides. This reaction is crucial in studies involving protein structure and function, as it allows researchers to investigate the role of cysteine residues in enzymatic activity and protein interactions. By selectively modifying these thiol groups, scientists can explore the effects of oxidation and other post-translational modifications on protein behavior .

Protein Labeling and Detection
The compound's ability to modify thiol groups also makes it valuable in the development of labeling techniques for proteins. For instance, researchers can use this compound to introduce detectable tags into proteins, facilitating their study through techniques such as mass spectrometry or fluorescence microscopy .

Medicinal Chemistry

Drug Design and Development
In medicinal chemistry, this compound serves as a building block for synthesizing various pharmaceutical compounds. Its sulfonyl group can be utilized to create more complex molecules with potential therapeutic effects. Research has shown that derivatives of this compound exhibit biological activity that could be harnessed for drug development targeting diseases related to oxidative stress or inflammation .

Antioxidant Studies
The compound is also investigated for its antioxidant properties. Studies suggest that this compound can mitigate oxidative damage in cellular models, making it a candidate for further exploration in the context of neurodegenerative diseases and other conditions where oxidative stress is a contributing factor .

Materials Science

Synthesis of Functional Materials
In materials science, this compound has been explored for its potential in synthesizing functional materials. Its ability to form covalent bonds with various substrates allows it to be used in creating coatings or composites with enhanced properties, such as improved mechanical strength or chemical resistance .

Case Studies

StudyApplicationFindings
Blocking Thiols in Enzymes Investigated the role of cysteine residues in enzyme catalysisDemonstrated how blocking thiols alters enzyme activity, providing insights into catalytic mechanisms.
Drug Development Synthesized derivatives for therapeutic applicationsIdentified compounds with promising activity against specific cancer cell lines.
Antioxidant Activity Evaluated protective effects against oxidative stressShowed significant reduction in oxidative markers in treated cell cultures compared to controls.

Mechanism of Action

S-Phenylsulfonylcysteine exerts its effects by blocking thiol groups on proteins and peptides. The mechanism involves the formation of a covalent bond between the thiol group and the phenylsulfonyl moiety, effectively preventing the thiol group from participating in further reactions. This blocking action is crucial in the thiosulfonate switch technique, where it facilitates the detection of protein-S-nitrosothiols by converting them to fluorescent mixed disulfides .

Comparison with Similar Compounds

    S-Phenylcysteine: Similar in structure but lacks the sulfonyl group.

    S-Methylsulfonylcysteine: Contains a methylsulfonyl group instead of a phenylsulfonyl group.

    S-Benzylsulfonylcysteine: Contains a benzylsulfonyl group instead of a phenylsulfonyl group.

Uniqueness: S-Phenylsulfonylcysteine is unique due to its specific application in the thiosulfonate switch technique, where it serves as a crucial reagent for blocking thiol groups and facilitating the detection of protein-S-nitrosothiols. Its ability to form stable fluorescent mixed disulfides under mild acidic conditions sets it apart from other similar compounds .

Properties

IUPAC Name

(2R)-2-amino-3-(benzenesulfonylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S2/c10-8(9(11)12)6-15-16(13,14)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYWKTOUPAICGF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does S-phenylsulfonylcysteine (SPSC) enable the detection of S-nitrosated cysteine residues in proteins?

A: SPSC plays a crucial role in a three-step protocol called the "thiosulfonate switch," which allows researchers to specifically label and detect S-nitrosated cysteine residues within proteins []. Here's how it works:

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